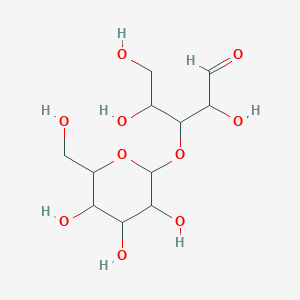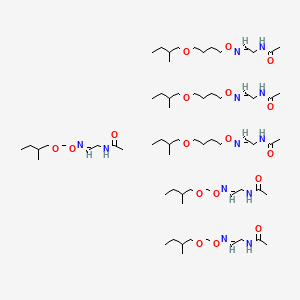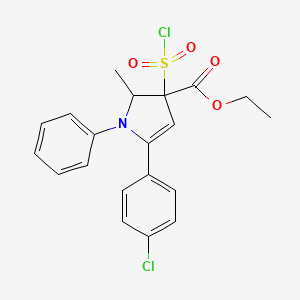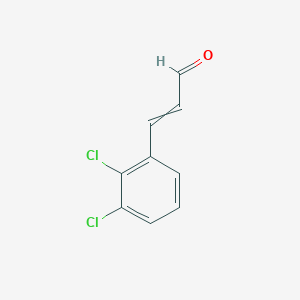
Desethylcarbodenafil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desethylcarbodenafil is a synthetic analogue of sildenafil, a well-known phosphodiesterase-5 (PDE-5) inhibitor used primarily for the treatment of erectile dysfunction. This compound has been identified as an adulterant in various herbal supplements marketed for sexual enhancement . It is not approved for medical use and has been associated with adverse health effects .
Métodos De Preparación
The synthesis of desethylcarbodenafil involves several steps, including the formation of the pyrazolo[4,3-d]pyrimidin-7-one core structure. The compound is typically synthesized through a series of organic reactions, including condensation, cyclization, and functional group modifications. The industrial production methods often involve the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purification and identification .
Análisis De Reacciones Químicas
Desethylcarbodenafil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxy metabolites.
Reduction: Reduction reactions can modify the nitro groups present in the molecule.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically hydroxylated or reduced derivatives of this compound .
Aplicaciones Científicas De Investigación
Desethylcarbodenafil has been primarily studied for its pharmacological effects as a PDE-5 inhibitor. Its applications in scientific research include:
Chemistry: Used as a reference standard in analytical chemistry for the detection of adulterants in herbal supplements.
Biology: Studied for its effects on cellular signaling pathways involving cyclic GMP (cGMP).
Medicine: Investigated for its potential therapeutic effects and toxicological profile.
Industry: Utilized in the development of analytical methods for quality control in the pharmaceutical industry.
Mecanismo De Acción
Desethylcarbodenafil exerts its effects by inhibiting the enzyme phosphodiesterase-5 (PDE-5), which is responsible for the breakdown of cyclic GMP (cGMP). By inhibiting PDE-5, this compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow, particularly in the corpus cavernosum of the penis . This mechanism is similar to that of sildenafil, but this compound has not been approved for medical use due to safety concerns .
Comparación Con Compuestos Similares
Desethylcarbodenafil is structurally similar to other PDE-5 inhibitors such as sildenafil, vardenafil, and tadalafil. it is unique in its specific chemical modifications, which include the presence of an ethoxy group and a piperazine moiety . These modifications can affect its pharmacokinetic and pharmacodynamic properties.
Similar Compounds
Sildenafil: The parent compound, widely used for erectile dysfunction.
Vardenafil: Another PDE-5 inhibitor with a similar mechanism of action.
Tadalafil: Known for its longer half-life and used for both erectile dysfunction and pulmonary arterial hypertension.
This compound’s uniqueness lies in its specific structural modifications, which have been designed to enhance its potency and selectivity as a PDE-5 inhibitor .
Propiedades
Fórmula molecular |
C22H28N6O3 |
|---|---|
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
5-[2-ethoxy-5-(piperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C22H28N6O3/c1-4-6-16-18-19(27(3)26-16)21(29)25-20(24-18)15-13-14(7-8-17(15)31-5-2)22(30)28-11-9-23-10-12-28/h7-8,13,23H,4-6,9-12H2,1-3H3,(H,24,25,29) |
Clave InChI |
MDNUMRVVLPWAFL-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)N4CCNCC4)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[14C]Warfarin](/img/structure/B13387797.png)


![[4-(2-Amino-6-chloropurin-9-yl)cyclopent-2-en-1-yl]methanol;hydrochloride](/img/structure/B13387813.png)

![3-Isopropyl-2-phenyl-3,4-dihydro-2H-benzo[4,5]thiazolo[3,2-a]pyrimidine](/img/structure/B13387824.png)
![[8-[2-(4-Acetyloxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B13387829.png)

![2-[3-(1-Benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B13387852.png)


![N-[(1S)-2-[[(1S)-1-Hydroxy-3-methylbutyl]amino]-2-oxo-1-(phenylmethyl)ethyl]-2-pyrazinecarboxamide](/img/structure/B13387877.png)

